Dual GABAA and Sodium Channel Inhibition vs. Diethyl-Lactam
3-BEP inhibits voltage-dependent sodium currents in cultured rat hippocampal neurons with an apparent IC50 of 487 µM at a holding potential of -60 mV, a concentration comparable to its EC50 for GABAA receptor-mediated chloride current potentiation (575 µM) [1]. In contrast, the structurally related 3,3-diethyl-2-pyrrolidinone (diethyl-lactam) exhibits no sodium current inhibition and exerts its anticonvulsant effects solely through GABAA receptor modulation [1][2].
GABAA EC50 575 µM
GABAA EC50 ~1–2 mM
| Evidence Dimension | Sodium current inhibition (IC50) and GABAA modulation (EC50) |
|---|---|
| Target Compound Data | 3-BEP IC50 Na+ = 487 µM; GABAA EC50 = 575 µM |
| Comparator Or Baseline | Diethyl-lactam: no sodium current inhibition; GABAA EC50 approximately 1–2 mM (seizure model IC50 values: 1.1 mM 4-AP, 2.1 mM low Mg2+) |
| Quantified Difference | 3-BEP possesses dual activity (Na+ and GABAA); diethyl-lactam lacks sodium channel activity |
| Conditions | Cultured rat hippocampal neurons, whole-cell voltage clamp, holding potential -60 mV (sodium current); voltage-clamped neurons, GABA application (GABAA modulation) |
Why This Matters
The dual mechanism provides a broader anticonvulsant spectrum, enabling 3-BEP to target both GABAA-sensitive and sodium channel-dependent seizure types, unlike single-mechanism comparators.
- [1] Hill MW, Reddy PA, Covey DF, Rothman SM. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. J Pharmacol Exp Ther. 1998;285(3):1303-1309. View Source
- [2] Hill MW, Reddy PA, Covey DF, Rothman SM. Effects of anticonvulsant lactams on in vitro seizures in the hippocampal slice preparation. Epilepsy Res. 1999;37(2):121-131. View Source
